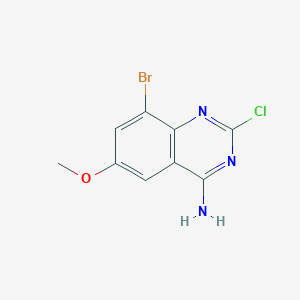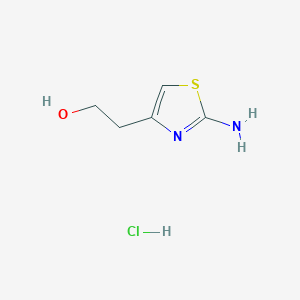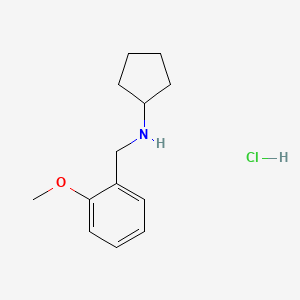![molecular formula C7H4N2O2S B1379780 Thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1097937-02-4](/img/structure/B1379780.png)
Thiazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It is a member of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are present in numerous natural products and have diverse applications in drug development .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of thiazolo[4,5-b]pyridines via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
This compound shares similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions. For example, a mixture of enaminone and 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester in ethanol and a few drops of acetic acid was heated in reflux .Physical and Chemical Properties Analysis
This compound is a light-yellow liquid with an odor similar to pyridine . It has a molecular weight of 180.19 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel thiazolo[4,5-b]pyridine derivatives have been synthesized through various techniques, including [3+3]-cyclization and palladium-catalyzed desulfitative cross-coupling reactions. These methods have been refined to enhance yields and the diversity of the derivatives produced (Lozynskyi et al., 2018), (Peng et al., 2015).
Fluorescence Properties : Certain derivatives of thiazolo[4,5-b]pyridine, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid, have been identified as key ingredients and origins of fluorescence in carbon dots, highlighting their potential in fluorescence applications (Shi et al., 2016).
Biological Activities
Anticancer Properties : Research has demonstrated that thiazolo[4,5-b]pyridine derivatives exhibit moderate to promising anticancer activity against various cancer cell lines, including HepG2, Balb/c 3T3, and glioblastoma cells. These findings suggest their potential in developing new chemotherapeutic agents (Lozynskyi et al., 2019).
Antimicrobial Activity : Some thiazolo[4,5-b]pyridine derivatives have shown significant antimicrobial activity, particularly against strains like Candida albicans and multidrug-resistant bacteria. This indicates their potential application in addressing antimicrobial resistance (Lozynskyi et al., 2021).
Other Applications
Herbicidal Activity : Certain 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine derivatives have been synthesized and shown to exhibit auxin-like herbicidal properties, particularly against dicotyledonous species, suggesting their use in agriculture (Hegde et al., 1993).
Anti-Inflammatory and Antioxidant Activities : Thiazolo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory and antioxidant properties. Some compounds have shown strong anti-inflammatory action in vivo, surpassing standard drugs like Ibuprofen, and potent antioxidant capacities in vitro (Chaban et al., 2019), (Chaban et al., 2020).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
The compound’s mode of action is largely attributed to its interaction with its targets. For instance, it has been reported to exhibit extremely strong PI3kα inhibitory activity . This activity is attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, reflecting its broad spectrum of pharmacological activities. The compound’s inhibitory activity against PI3kα suggests that it may impact pathways related to cell proliferation, survival, and metabolism , which are regulated by PI3K .
Pharmacokinetics
Information on the ADME properties of this compound is currently limited. The compound’s strong pi3kα inhibitory activity suggests that it may have good bioavailability .
Result of Action
This compound exhibits a range of effects at the molecular and cellular levels. It has been reported to possess high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Safety and Hazards
Future Directions
Thiazolo[4,5-b]pyridine-7-carboxylic acid and its derivatives have shown potential in various fields, particularly in medicinal chemistry. They have been evaluated for their antimicrobial properties and anticancer activity . Future research could focus on further exploring these biological activities and developing new thiazolo[4,5-b]pyridine derivatives with improved properties.
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit the aggregation factor of human platelets and urokinase, an enzyme involved in the breakdown of blood clots . Additionally, these compounds can act as fibrinogenic receptor antagonists with antithrombotic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . This compound may also affect cellular metabolism by interacting with key metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiazole derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells . This compound may also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . Additionally, thiazole derivatives can influence metabolic pathways related to energy production, lipid metabolism, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it can interact with intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWGPAEXQMNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
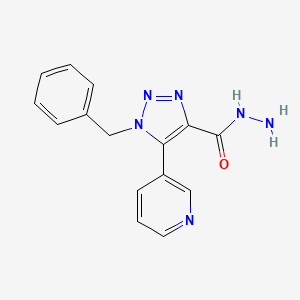
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
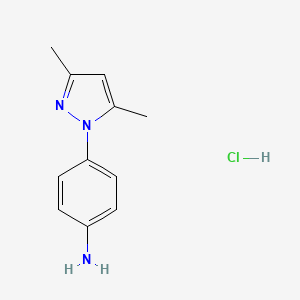
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
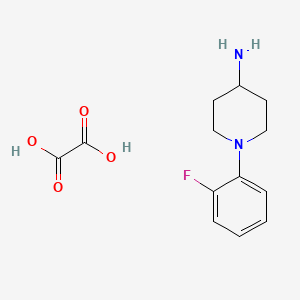
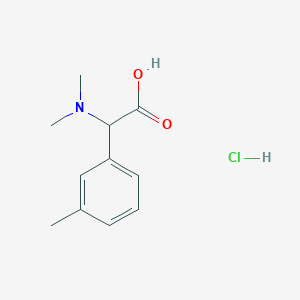
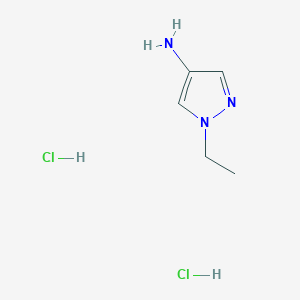
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
